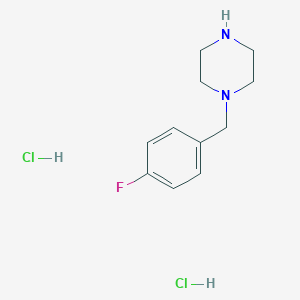

4-Fluoro BZP hydrochloride

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYGHHPTNYWQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506676 | |

| Record name | 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199672-06-5 | |

| Record name | 1-(4-Fluorobenzyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199672065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ8YLK7R9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Hypothesized Mechanism of Action of 4-Fluoro BZP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluoro BZP hydrochloride (4F-BZP HCl), also known as 4-Fluoro-N-methylbenzylpiperazine (4F-MBZP), is a novel psychoactive substance (NPS). As of this writing, there is a significant lack of formal scientific investigation into its specific pharmacological and toxicological properties. The following technical guide is based on the well-characterized mechanism of action of its parent compound, Benzylpiperazine (BZP), and is intended to provide a foundational understanding and framework for future research. The data and protocols presented herein are derived from studies on BZP and are hypothesized to be comparable for this compound due to their structural similarity.

Executive Summary

This compound is a synthetic stimulant of the piperazine (B1678402) class. Based on its structural analogy to Benzylpiperazine (BZP), it is presumed to exert its psychoactive effects primarily by modulating the monoaminergic neurotransmitter systems. The core mechanism is believed to involve the inhibition of reuptake and promotion of release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT) in the synaptic cleft. This leads to an overall increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant effects. This guide summarizes the presumed mechanism of action, provides quantitative data from its parent compound, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.

Hypothesized Mechanism of Action

The primary molecular targets of this compound are presumed to be the presynaptic plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] By interacting with these transporters, it is thought to function as both a reuptake inhibitor and a releasing agent.[2]

-

Reuptake Inhibition: this compound is hypothesized to bind to the substrate recognition sites on DAT, NET, and SERT, competitively inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of the neurotransmitters in the synapse, enhancing their signaling.

-

Neurotransmitter Release: Similar to amphetamines, it is likely that this compound can also be transported into the presynaptic neuron by the monoamine transporters.[3] Once inside, it is thought to disrupt the vesicular storage of monoamines, leading to a non-exocytotic release of neurotransmitters into the cytoplasm and subsequently into the synaptic cleft through a reversal of transporter function.[4]

Animal studies on BZP have demonstrated that it stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[2] BZP has been shown to have primarily dopaminergic and noradrenergic actions.

Quantitative Pharmacological Data (Based on Benzylpiperazine - BZP)

The following tables summarize the quantitative data for BZP's interaction with monoamine transporters, which serves as an estimate for the potential activity of this compound.

Table 1: Monoamine Transporter Binding Affinity of BZP

| Transporter | Radioligand | Kᵢ (nM) | Test System |

| DAT | [³H]WIN 35,428 | 2,980 | Rat striatal membranes |

| NET | [³H]Nisoxetine | 720 | Rat cortical membranes |

| SERT | [³H]Citalopram | 9,800 | Rat cortical membranes |

Data extracted from Simmler et al. (2013). Neuropharmacology.

Table 2: Monoamine Release Potency of BZP

| Transporter | EC₅₀ (nM) | Test System | Reference |

| DAT | 175 | Rat brain synaptosomes | Baumann et al. (2005) |

| DAT | 175,713 | Rat striatal synaptosomes | Rothman et al. (2005) |

| NET | 62 | Rat brain synaptosomes | Baumann et al. (2005) |

| SERT | 6,050 | Rat brain synaptosomes | Baumann et al. (2005) |

| SERT | >10,000 (inactive) | Rat striatal synaptosomes | Rothman et al. (2005) |

Note the discrepancy in DAT EC₅₀ values, which may be due to different experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like BZP and would be applicable for the investigation of this compound.

Radioligand Binding Assay for Monoamine Transporter Affinity (Kᵢ Determination)

This protocol describes a competitive binding assay to determine the binding affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Test Compound: this compound.

-

Reference Compounds: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Culture transporter-expressing HEK293 cells to confluency. Harvest the cells and homogenize them in ice-cold Assay Buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: A high concentration of a known inhibitor (e.g., 10 µM of the respective reference compound), radioligand, and cell membrane preparation.

-

Test Compound: Serial dilutions of this compound, radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plate for 60-120 minutes at a specific temperature (e.g., 25°C for DAT and SERT, 4°C for NET) to reach equilibrium.

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Neurotransmitter Release Assay (EC₅₀ Determination)

This protocol measures the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

-

Materials:

-

Rat brain tissue (striatum for dopamine, cortex or whole brain minus striatum for norepinephrine and serotonin).

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Test Compound: this compound.

-

Reference Compounds: d-Amphetamine.

-

Krebs-HEPES buffer (pH 7.4).

-

Percoll gradients.

-

Glass-fiber filters and a cell harvester.

-

Liquid scintillation counter.

-

-

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose (B13894) buffer. Isolate synaptosomes by differential and Percoll gradient centrifugation. Resuspend the purified synaptosomes in Krebs-HEPES buffer.

-

Radiolabeling: Incubate the synaptosomes with a low concentration of the respective [³H]neurotransmitter for a set period (e.g., 15-30 minutes at 37°C) to allow for uptake.

-

Wash: Wash the synaptosomes with fresh buffer to remove excess unincorporated radiolabel.

-

Release Assay: Aliquot the radiolabeled synaptosomes into a 96-well plate. Initiate the release by adding serial dilutions of this compound or a reference compound.

-

Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Termination: Stop the release by rapid filtration through glass-fiber filters.

-

Quantification: Measure the radioactivity remaining in the synaptosomes (on the filter) and in the filtrate (released neurotransmitter) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Determine the EC₅₀ value (the concentration that produces 50% of the maximal release) using non-linear regression.

-

Visualizations

The following diagrams illustrate the hypothesized mechanism of action and experimental workflows.

Caption: Hypothesized signaling pathway for this compound.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the neurotransmitter release assay.

Conclusion

While direct scientific investigation into this compound is currently lacking, its structural similarity to BZP provides a strong basis for its hypothesized mechanism of action as a monoamine reuptake inhibitor and releasing agent. The provided quantitative data for BZP, along with the detailed experimental protocols, offer a valuable starting point for researchers to empirically determine the pharmacological profile of this novel psychoactive substance. Further in vitro and in vivo studies are essential to fully elucidate the specific binding affinities, releasing potencies, and overall effects of this compound to accurately assess its therapeutic potential and abuse liability.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An Examination of the Pharmacological Profile of 4-Fluoro BZP Hydrochloride

Introduction and Chemical Identity

4-Fluoro BZP hydrochloride, also known as 1-(4-Fluorobenzyl)piperazine dihydrochloride, is a substituted derivative of benzylpiperazine (BZP)[1]. It is classified as a research chemical and a new psychoactive substance (NPS)[1][2][3]. Due to its status as a designer drug, it is primarily encountered in forensic and research applications rather than in clinical development[1][3]. The parent compound, BZP, was initially investigated as a potential antidepressant but was found to be unsuitable[4]. More recently, BZP and its analogues have been used as recreational substitutes for amphetamine-like drugs[4][5].

Chemical Information:

-

Formal Name: 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride[1]

-

Synonyms: 1-(p-Fluorobenzyl)piperazine, p-fluoro BZP, para-fluoro BZP[1]

-

Molecular Formula: C₁₁H₁₅FN₂ • 2HCl[1]

-

Formula Weight: 267.2 g/mol [1]

Presumed Pharmacological Profile

Direct pharmacological studies detailing the receptor binding affinities and functional activity of 4-Fluoro BZP are absent from the public domain. However, its mechanism of action can be inferred from the well-characterized profile of its parent compound, Benzylpiperazine (BZP).

2.1 Mechanism of Action (Inferred from Benzylpiperazine)

Benzylpiperazine (BZP) primarily acts as a monoamine releaser and reuptake inhibitor, with a preference for dopamine[4][6]. It binds to monoamine transporters, showing selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT)[6]. This action leads to increased extracellular concentrations of dopamine, which is consistent with its stimulant properties[4][6]. In contrast, other piperazine (B1678402) derivatives like TFMPP and mCPP are more selective for SERT and act as serotonin agonists[4][6].

Given its structural similarity, 4-Fluoro BZP is likely to exhibit a similar mechanism, acting as a dopaminergic and/or serotonergic agent. The addition of a fluorine atom to the benzyl (B1604629) ring may modulate its potency and selectivity for monoamine transporters, but without experimental data, this remains speculative.

2.2 Data Presentation

A core requirement of this guide was the presentation of quantitative data. After a comprehensive search of scientific literature, no specific in vitro binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) data for this compound at key CNS receptors could be located.

For context, studies on structurally distinct derivatives of 4-fluorobenzylpiperazine have shown activity in other areas. For instance, a methanone (B1245722) derivative of 4-fluorobenzylpiperazine was identified as a potent competitive tyrosinase inhibitor with an IC₅₀ of 0.18 μM, making it significantly more active than kojic acid[7]. However, this compound is structurally different and its activity as a tyrosinase inhibitor does not inform on the expected psychoactive CNS receptor profile of 4-Fluoro BZP itself.

Experimental Protocols

As no specific pharmacological studies for 4-Fluoro BZP were identified, detailed experimental protocols for this compound cannot be provided. For reference, a generalized workflow for a typical in vitro receptor binding assay, which would be used to determine such data, is outlined below.

3.1 Generalized Protocol: Radioligand Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound (e.g., 4-Fluoro BZP) to a specific CNS receptor.

-

Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells transfected to express a specific human receptor (e.g., HEK 293 cells)[8].

-

Assay Buffer Preparation: A buffer solution is prepared to maintain pH and ionic strength, specific to the receptor being studied.

-

Incubation: The prepared membranes, a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound are combined in the assay buffer[9].

-

Equilibrium: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value of the test compound. The Kᵢ (inhibition constant) is then determined using the Cheng-Prusoff equation.

Visualization of Presumed Mechanisms

Without concrete data on signaling pathways for 4-Fluoro BZP, a diagram illustrating its hypothesized mechanism of action, based on the known pharmacology of BZP, is provided. A second diagram shows the general workflow for the binding assay described above.

Caption: Hypothesized mechanism of 4-Fluoro BZP at a dopaminergic synapse.

Caption: Generalized experimental workflow for an in vitro binding assay.

Conclusion

This compound is a piperazine derivative for which a detailed pharmacological profile is not publicly available. Based on its structural relationship to benzylpiperazine, it is presumed to act as a stimulant by modulating monoamine transporters, likely with a significant effect on the dopamine system. However, the absence of empirical data means that its precise mechanism, receptor affinity, potency, and selectivity remain unknown. Any further investigation would require primary research, including in vitro binding and functional assays followed by in vivo behavioral studies, to properly characterize its pharmacological effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. researchgate.net [researchgate.net]

- 5. ikm.org.my [ikm.org.my]

- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of 4-Fluoro BZP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted neurochemical effects of 4-Fluoro Benzylpiperazine (4-F-BZP) hydrochloride, a derivative of the synthetic stimulant benzylpiperazine (BZP). Due to a notable scarcity of direct quantitative data for 4-F-BZP in peer-reviewed literature, this document synthesizes information from its parent compound, BZP, and established principles of structure-activity relationships (SAR) for fluorinated analogues. The primary mechanism of action for BZP and its derivatives is the inhibition of monoamine reuptake and, in some instances, the promotion of neurotransmitter release. This guide details the predicted interactions of 4-F-BZP with the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Furthermore, it provides standardized, detailed experimental protocols for in vitro assays that are fundamental to characterizing the neurochemical profile of such compounds. Visualizations of the theoretical signaling pathways and experimental workflows are included to facilitate a deeper understanding of its anticipated mechanism of action and the methodologies for its empirical validation.

Introduction

Benzylpiperazine (BZP) is a synthetic stimulant known to exert its effects on central monoamine systems. The introduction of a fluorine atom to the benzyl (B1604629) ring of BZP, creating fluorinated BZP isomers, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The position of this fluorine substitution is critical in determining the compound's affinity and activity at monoamine transporters. This guide focuses on the para-substituted isomer, 4-Fluoro BZP hydrochloride, and provides a predictive neurochemical profile based on current scientific understanding.

Predicted Neurochemical Effects of this compound

The primary mechanism of action for BZP and its analogs is the inhibition of monoamine reuptake, and in some cases, the promotion of neurotransmitter release. BZP itself is known to have a more significant effect on dopamine and norepinephrine release compared to serotonin.

Structure-Activity Relationship (SAR) Insights:

The strategic placement of a fluorine atom on the benzyl ring of benzylpiperazine derivatives significantly influences their binding affinity for monoamine transporters. For the serotonin 5-HT2A receptor, a fluorine atom in the para-position of the phenyl ring has been shown to demonstrate the highest affinity. Shifting the fluorine atom to the meta or ortho position results in a notable reduction in activity. In some cases, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.

Based on the properties of the parent compound and SAR principles, the following effects are predicted for 4-Fluoro BZP:

-

Dopamine Transporter (DAT): 4-Fluoro BZP is expected to act as a dopamine reuptake inhibitor and releasing agent.

-

Norepinephrine Transporter (NET): Similar to its parent compound, 4-Fluoro BZP is predicted to inhibit norepinephrine reuptake and promote its release.

-

Serotonin Transporter (SERT): The effects on the serotonin transporter are less certain. While BZP has a weaker effect on serotonin compared to dopamine and norepinephrine, the para-fluorine substitution in 4-F-BZP may alter this selectivity.

Quantitative Data for Benzylpiperazine (BZP)

To provide a baseline for the predicted effects of 4-Fluoro BZP, the following table summarizes the available quantitative data for the parent compound, Benzylpiperazine (BZP).

| Compound | Target | Assay Type | Value | Units | Reference |

| Benzylpiperazine (BZP) | DAT | Release | EC50 = 250 | nM | Not Specified |

| Benzylpiperazine (BZP) | NET | Release | EC50 = 230 | nM | Not Specified |

| Benzylpiperazine (BZP) | SERT | Release | EC50 = 1800 | nM | Not Specified |

EC50 (Half-maximal effective concentration) values for neurotransmitter release indicate the concentration of the compound required to elicit 50% of the maximal release.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the neurochemical profile of psychoactive compounds like this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.

Materials:

-

Membrane preparations from cells expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Test compound: this compound.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparations with a specific radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the mixture to incubate to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

-

Cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

-

Test compound: this compound.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Cell lysis solution.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Initiation of Uptake: Add the radiolabeled substrate to initiate the uptake reaction.

-

Incubation: Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).

-

Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis: Lyse the cells to release the intracellular radioactivity.

-

Quantification: Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2]

Visualizations

Signaling Pathway

Caption: Predicted mechanism of action of 4-Fluoro BZP on monoamine transporters.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: Uptake Inhibition Assay

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Conclusion

While direct empirical data on the neurochemical effects of this compound is currently lacking in the public domain, a predictive profile can be constructed based on its structural relationship to benzylpiperazine and the known effects of fluorination. It is anticipated that 4-F-BZP acts as a monoamine reuptake inhibitor, likely with a preference for the dopamine and norepinephrine transporters. The detailed experimental protocols provided herein offer a standardized framework for the future in vitro characterization of this and other novel psychoactive substances. Such empirical validation is crucial for a comprehensive understanding of their pharmacology and potential therapeutic or toxicological implications.

References

In-Vitro Binding Affinity of 4-Fluoro BZP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of benzylpiperazine (BZP) analogues, with a specific focus on providing a framework for understanding the potential profile of 4-Fluoro BZP hydrochloride. Due to a lack of publicly available, direct binding affinity data for this compound, this document leverages data from the parent compound, benzylpiperazine (BZP), and other relevant analogues to offer a comparative context. The guide details the experimental protocols for key binding assays and visualizes critical workflows and pathways to support further research and drug development.

Introduction to Benzylpiperazine and its Analogues

Benzylpiperazine (BZP) and its derivatives are a class of compounds known for their stimulant and psychoactive properties.[1][2] Their mechanism of action primarily involves interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][3] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation can lead to significant physiological and psychological effects. The addition of a fluorine atom to the benzyl (B1604629) ring, as in 4-Fluoro BZP, is a common medicinal chemistry strategy to alter a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for various targets.

In-Vitro Binding Affinity Data

| Compound | Assay Type | Target | Measurement | Value (nM) |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | EC50 | 175 |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Norepinephrine Transporter (NET) | EC50 | 62 |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Serotonin Transporter (SERT) | EC50 | 6050 |

Data sourced from a study on the pharmacodynamics of BZP, which also notes its action as a non-selective serotonin receptor agonist.[1]

Note on Structure-Activity Relationships (SAR): The substitution pattern on the benzyl ring of benzylpiperazine derivatives significantly influences their affinity and selectivity for monoamine transporters.[3] Generally, modifications to this ring can alter the compound's interaction with the binding pockets of these transporters.[3] For instance, the introduction of electron-withdrawing groups, such as a fluorine atom, can modulate these interactions. Further empirical data is required to definitively characterize the binding profile of this compound.

Experimental Protocols

The determination of in-vitro binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[4]

General Radioligand Competition Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific monoamine transporter.

3.1.1. Membrane Preparation

-

Homogenization: Frozen tissue (e.g., rat brain striatum for DAT) or cells expressing the target transporter are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[5]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.[5]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.[5]

3.1.2. Binding Assay

-

Incubation Setup: The assay is typically performed in a 96-well plate. To each well, the following are added:

-

Membrane preparation (containing the target transporter).

-

A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).[6]

-

Varying concentrations of the unlabeled test compound (e.g., this compound).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.[5][7]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[5]

3.1.3. Data Analysis

-

Specific Binding Calculation: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the target transporter and is subtracted from the total binding to yield specific binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Experimental Workflow

Caption: Workflow for a typical in-vitro radioligand binding assay.

Monoamine Transporter Signaling Pathway

Caption: Simplified signaling pathway of a monoamine transporter and the action of BZP.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro BZP Hydrochloride: An In-Depth Technical Guide on its Function as a Monoamine Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro BZP hydrochloride (4-F-BZP), a synthetic derivative of benzylpiperazine (BZP), and its role as a monoamine uptake inhibitor. While direct quantitative data for 4-F-BZP's interaction with monoamine transporters is not extensively available in publicly accessible literature, this document synthesizes information on the broader class of benzylpiperazine compounds and related fluorinated analogues to infer its likely pharmacological profile. This guide details the presumed mechanism of action, provides established experimental protocols for assessing monoamine uptake inhibition, and presents data for structurally similar compounds to serve as a comparative reference. The information herein is intended to support further research and drug development efforts focused on novel monoamine reuptake inhibitors.

Introduction

Substituted piperazines are a class of psychoactive compounds that have been investigated for their effects on central nervous system targets. Benzylpiperazine (BZP) itself is known to be a non-selective monoamine releasing agent and reuptake inhibitor, with stimulant-like properties. The introduction of a fluorine atom to the benzyl (B1604629) ring, creating 4-Fluoro BZP, is a common strategy in medicinal chemistry aimed at modulating a compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can influence metabolic stability, binding affinity, and bioavailability. This guide explores the potential of this compound as a monoamine uptake inhibitor, a mechanism of action with therapeutic implications for a range of neurological and psychiatric disorders.

Presumed Mechanism of Action: Monoamine Uptake Inhibition

4-Fluoro BZP is hypothesized to act as an inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, 4-F-BZP would increase the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby enhancing monoaminergic neurotransmission.

Data on Related Monoamine Uptake Inhibitors

| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | Reference |

| Methcathinone | 0.36 ± 0.06 | 34.6 ± 4.8 | 0.51 ± 0.10 | [1] |

| Methylone | 0.82 ± 0.17 | 5.8 ± 0.7 | 1.2 ± 0.1 | [1] |

| Mephedrone (B570743) (MMC) | 5.9 | 19.3 | 1.9 | [2] |

| MDMA | 12.6 | 7.6 | 2.1 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of compounds at monoamine transporters.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

-

Test compound (this compound)

-

Non-specific binding control (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest transfected HEK293 cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Materials:

-

Rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET)

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine

-

Test compound (this compound)

-

Uptake buffer (e.g., Krebs-Ringer buffer)

-

Inhibitors for defining non-specific uptake (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Dissect the desired brain region and homogenize in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Conclusion and Future Directions

This compound is a compound of interest for its potential as a monoamine uptake inhibitor. Based on the pharmacology of its parent compound, benzylpiperazine, and the known effects of fluorination in medicinal chemistry, it is plausible that 4-F-BZP exhibits significant activity at DAT, SERT, and NET. However, a definitive characterization of its pharmacological profile requires direct experimental evidence. The protocols outlined in this guide provide a robust framework for conducting such investigations. Future research should focus on determining the precise IC50 and Ki values of this compound at each of the monoamine transporters. Furthermore, studies to assess its selectivity profile against other CNS targets and its in vivo efficacy in relevant animal models are warranted to fully elucidate its therapeutic potential. The data generated from these studies will be critical for guiding the development of novel therapeutics for disorders associated with monoaminergic dysfunction.

References

- 1. Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Benzylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpiperazine (BZP) and its derivatives represent a class of synthetic compounds with significant pharmacological activity, primarily centered on the central nervous system. Initially explored for their potential as antidepressant and anorectic agents, many benzylpiperazine derivatives have gained notoriety as recreational drugs due to their stimulant and, in some cases, psychoactive properties. This technical guide provides an in-depth overview of the biological activities of benzylpiperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their pharmacological profiles.

The core structure, a piperazine (B1678402) ring attached to a benzyl (B1604629) group, allows for extensive chemical modification, leading to a wide spectrum of biological effects. These compounds primarily interact with monoamine neurotransmitter systems, including the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways, by targeting their respective transporters and receptors.[1][2] Understanding the nuances of these interactions is crucial for the development of novel therapeutic agents and for comprehending the toxicology of recreationally used analogues.

Mechanism of Action

The primary mechanism of action for most psychoactive benzylpiperazine derivatives involves the inhibition of monoamine transporters and the promotion of neurotransmitter release. This leads to an increase in the extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft, resulting in enhanced neurotransmission.

Dopaminergic Activity: Many benzylpiperazine derivatives exhibit significant activity at the dopamine transporter (DAT).[2] By blocking the reuptake of dopamine, these compounds increase dopaminergic signaling, which is associated with their stimulant and rewarding effects.

Serotonergic Activity: The interaction with the serotonin transporter (SERT) is also a key feature of this class of compounds.[3] Inhibition of serotonin reuptake contributes to mood-altering and empathogenic effects. Furthermore, some derivatives act as agonists at various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, which can lead to more complex psychoactive effects.[4]

Noradrenergic Activity: Benzylpiperazine derivatives can also inhibit the norepinephrine transporter (NET), leading to increased levels of norepinephrine. This contributes to the stimulant effects, such as increased arousal and alertness.

The "messy" pharmacology of some benzylpiperazines, like BZP itself, stems from their multifaceted interaction with multiple monoamine systems, including acting as a non-selective serotonin receptor agonist and an antagonist at α2-adrenoreceptors.[3]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of selected benzylpiperazine derivatives at key molecular targets. This data provides a quantitative basis for understanding their structure-activity relationships.

Table 1: Binding Affinities (Ki) of Benzylpiperazine Derivatives at Monoamine Receptors (in nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D1 | D2 | D3 | D5 |

| Compound 9b | 23.9 | 39.4 | 45.0 | - | - | - | - |

| Compound 12a | 41.5 | 315 | 42.5 | - | 300 | - | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | - | - | - | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | - | - | - | - | - |

Data sourced from multiple studies.[5][6] Dashes indicate data not available.

Table 2: Functional Potency (IC50/EC50) of Benzylpiperazine and Related Derivatives at Monoamine Transporters (in nM)

| Compound | DAT (IC50) | NET (IC50) | SERT (IC50) |

| Benzylpiperazine (BZP) | 175 (EC50, release) | 62 (EC50, release) | 6050 (EC50, release) |

| 4-benzylpiperidine (B145979) carboxamide (8f) | - | - | - |

| 4-benzylpiperidine carboxamide (8k) | - | - | - |

| 4-benzylpiperidine carboxamide (7j) | - | - | - |

EC50 values for BZP represent the potency for neurotransmitter release.[1] IC50 values for 4-benzylpiperidine carboxamide derivatives represent reuptake inhibition.[3]

Experimental Protocols

The characterization of the biological activity of benzylpiperazine derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from brain tissue.[1]

-

Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).[5]

-

Test compound (benzylpiperazine derivative).

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

-

Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 value of a test compound for inhibiting monoamine transporter function.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Test compound (benzylpiperazine derivative).

-

Uptake buffer (e.g., Krebs-HEPES buffer).

-

96-well cell culture plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-30 minutes) at 37°C.[8]

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.[8]

-

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled neurotransmitter.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound to determine the IC50 value.

Visualizations

Signaling Pathway of Benzylpiperazine Derivatives

The following diagram illustrates the primary mechanism of action of many benzylpiperazine derivatives at a monoaminergic synapse.

Caption: Mechanism of action of benzylpiperazine derivatives at a monoaminergic synapse.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical experimental workflow for the pharmacological evaluation of novel benzylpiperazine derivatives.

Caption: Workflow for the pharmacological characterization of benzylpiperazine derivatives.

Structure-Activity Relationship (SAR) of Benzylpiperazine Derivatives

The following diagram illustrates key structural modifications on the benzylpiperazine scaffold and their general impact on biological activity.

Caption: Key structure-activity relationships of benzylpiperazine derivatives.

Conclusion

Benzylpiperazine derivatives constitute a diverse class of psychoactive compounds with complex pharmacology. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, leading to a range of stimulant and mood-altering effects. The structure-activity relationships within this class are intricate, with subtle modifications to the benzylpiperazine scaffold resulting in significant changes in affinity and selectivity for various transporters and receptors. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds. A thorough understanding of the biological activity of benzylpiperazine derivatives is essential for the development of novel therapeutics targeting the central nervous system and for addressing the public health challenges posed by their recreational use. Further research into the quantitative structure-activity relationships will be instrumental in designing more selective and potent pharmacological tools and potential drug candidates.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 8. m.youtube.com [m.youtube.com]

Toxicological Properties of Fluorinated Benzylpiperazine (BZP) Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpiperazine (BZP) and its derivatives are a class of psychoactive substances that have garnered significant attention due to their stimulant and empathogenic effects. The introduction of fluorine atoms into the BZP scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to altered toxicity profiles. This technical guide provides a comprehensive overview of the current understanding of the toxicological properties of fluorinated BZP compounds, with a focus on in vitro assessment methods. Due to a scarcity of publicly available data on specific monofluorinated BZP analogues (e.g., 2-F-BZP, 3-F-BZP, 4-F-BZP), this guide will heavily leverage data from the parent compound, BZP, and the closely related fluorinated analogue, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a comparative toxicological framework.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity of BZP and TFMPP across various cell lines. This data is crucial for comparative analysis and for estimating the potential toxicity of novel fluorinated BZP derivatives.

Table 1: In Vitro Cytotoxicity of Benzylpiperazine (BZP)

| Cell Line | Cell Type | Exposure Time (h) | Cytotoxicity Endpoint | Value (mM) | Reference |

| HepaRG | Human Hepatoma | 24 | EC50 | 6.60 | [1][2] |

| Primary Rat Hepatocytes | Rat Primary Liver Cells | 24 | EC50 | 2.20 | [1][2] |

| H9c2 | Rat Cardiac Myoblasts | 24 | EC50 | 0.3439 | [3] |

Table 2: In Vitro Cytotoxicity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

| Cell Line | Cell Type | Exposure Time (h) | Cytotoxicity Endpoint | Value (mM) | Reference |

| HepaRG | Human Hepatoma | 24 | EC50 | 0.45 | [1][2] |

| Primary Rat Hepatocytes | Rat Primary Liver Cells | 24 | EC50 | 0.14 | [1][2] |

| H9c2 | Rat Cardiac Myoblasts | 24 | EC50 | 0.0596 | [3] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanisms of Toxicity

The toxicological effects of BZP and its analogues are believed to be multifactorial, involving interactions with neurotransmitter systems, induction of oxidative stress, mitochondrial dysfunction, and apoptosis.

Neurotransmitter System Disruption

BZP primarily acts as a releasing agent and reuptake inhibitor of dopamine (B1211576) and norepinephrine, with weaker effects on serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects. The fluorinated analogue TFMPP, on the other hand, shows a more pronounced serotonergic activity. This alteration in neurotransmitter signaling can contribute to neurotoxic effects.

Oxidative Stress and Mitochondrial Impairment

Studies on BZP and other piperazine (B1678402) derivatives have shown that these compounds can induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, piperazine compounds have been demonstrated to cause mitochondrial membrane potential disruption and ATP depletion, indicating mitochondrial impairment as a key mechanism of toxicity.[4]

Apoptosis Induction

Induction of apoptosis, or programmed cell death, is a common endpoint for many toxic compounds. BZP has been shown to induce apoptosis, potentially through both intrinsic (mitochondrial) and extrinsic pathways.[5] The activation of caspases, key executioner enzymes in apoptosis, has been observed following exposure to piperazine derivatives.[4][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the toxicological properties of novel compounds. Below are protocols for three key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

96-well cell culture plates

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (for positive control)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells) after subtracting the background absorbance.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Materials:

-

Microscope slides

-

Low melting point agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with molten low melting point agarose and quickly pipette onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.

-

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis under alkaline conditions at a low voltage. The duration and voltage should be optimized for the cell type.

-

Neutralization: Gently rinse the slides with a neutralization buffer.

-

Staining: Stain the DNA with a suitable fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate away from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using specialized image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and proposed signaling pathways involved in the toxicology of BZP and its fluorinated derivatives.

Caption: Experimental workflow for in vitro toxicological assessment.

Caption: Proposed mechanism of action of Benzylpiperazine (BZP).

Caption: Hypothesized signaling pathway for fluorinated BZP-induced toxicity.

Conclusion and Future Directions

The toxicological assessment of fluorinated BZP compounds is an area that requires significant further investigation. While data from BZP and TFMPP provide a valuable starting point, the specific toxicological profiles of monofluorinated analogues remain largely uncharacterized. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to undertake these crucial studies. Future research should focus on generating comprehensive in vitro and in vivo toxicological data for a range of fluorinated BZP derivatives to establish clear structure-activity relationships. Understanding the metabolic pathways and the specific molecular targets of these compounds will be paramount in assessing their potential risks and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

Legal status of 4-Fluoro BZP hydrochloride in research

An In-Depth Technical Guide to the Legal and Research Status of 4-Fluoro BZP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. This compound is a research chemical and is not intended for human or veterinary use. The information provided herein is based on available data as of December 2025 and is subject to change. Researchers are advised to independently verify the legal status and handling requirements of this compound in their respective jurisdictions.

Introduction

This compound, formally known as 1-(4-fluorobenzyl)piperazine (B185958) dihydrochloride (B599025), is a synthetic compound belonging to the benzylpiperazine (BZP) class of substances. BZP and its derivatives are known for their stimulant properties, primarily interacting with the dopaminergic and serotonergic systems in the central nervous system. Due to its structural similarity to BZP, this compound is of interest to researchers studying the structure-activity relationships of psychoactive compounds. However, its physiological and toxicological properties have not been extensively evaluated. This guide provides a comprehensive overview of the current understanding of this compound for research applications.

Legal Status

The legal status of this compound is not explicitly defined in many jurisdictions. However, its status can often be inferred from the regulations governing its parent compound, benzylpiperazine (BZP), and other piperazine (B1678402) derivatives.

| Jurisdiction | Legal Status of BZP and its Analogues | Inferred Status of this compound |

| United States | Benzylpiperazine (BZP) is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no accepted medical use.[1] The Federal Analogue Act allows for any substance "substantially similar" to a Schedule I or II drug to be treated as such if intended for human consumption. | Likely to be considered a controlled substance analogue and therefore illegal for non-sanctioned research. Researchers should contact the Drug Enforcement Administration (DEA) for clarification. |

| United Kingdom | Benzylpiperazine (BZP) and a number of its derivatives are classified as Class C drugs under the Misuse of Drugs Act 1971.[2] The act includes generic definitions for piperazine compounds. | Likely to be controlled as a Class C drug if it falls within the generic definition of a piperazine derivative. A Home Office license would be required for research. |

| European Union | The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances. Control measures are typically implemented on a substance-by-substance basis by member states. | Not explicitly scheduled at the EU level. However, individual member states may have national legislation controlling piperazine derivatives. Researchers must consult the specific regulations of the country in which they operate. |

| Australia | Benzylpiperazine is a Schedule 9 prohibited substance under the Poisons Standard. The scheduling of analogues is considered on a case-by-case basis by the Therapeutic Goods Administration (TGA). | Likely to be considered a prohibited substance due to its structural similarity to BZP. Research use would require specific permits from the TGA and relevant state authorities. |

| China | China has strict regulations on narcotic and psychotropic drugs, with a comprehensive list of controlled substances. The National Medical Products Administration (NMPA) oversees these regulations.[3][4][5] | Not explicitly listed as a controlled substance. However, its structural similarity to other psychotropic substances may subject it to control under broader regulations. Researchers should consult the NMPA for guidance. |

Pharmacological Profile (Inferred)

Inferred Mechanism of Action: this compound is presumed to act as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine (B1211576) and serotonin (B10506). The fluorine substitution on the benzyl (B1604629) ring may alter its potency and selectivity for the dopamine transporter (DAT) and serotonin transporter (SERT) compared to BZP.

Table of Inferred Pharmacological Data (based on BZP):

| Target | BZP EC₅₀ (nM) for Release | Inferred Effect of this compound |

| Dopamine Transporter (DAT) | 175 | Likely a dopamine releasing agent and reuptake inhibitor. |

| Norepinephrine (B1679862) Transporter (NET) | 62 | Likely a norepinephrine releasing agent and reuptake inhibitor. |

| Serotonin Transporter (SERT) | 6050 | Likely a weak serotonin releasing agent and reuptake inhibitor. |

Data for BZP from a study on Benzylpiperazine.

Toxicological Profile (Inferred)

The toxicological properties of this compound have not been formally evaluated. The information below is based on the known toxicology of BZP and other piperazine derivatives.

General Toxicological Concerns for Piperazine Derivatives:

-

Cardiovascular: Tachycardia, hypertension.

-

Neurological: Agitation, anxiety, seizures.

-

Gastrointestinal: Nausea, vomiting.

-

Psychological: Insomnia, paranoia.

Studies on other piperazine derivatives have shown potential for hepatotoxicity and cardiotoxicity in vitro.[6][7] Researchers should handle this compound with appropriate caution and personal protective equipment.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published. The following are generalized protocols based on methodologies used for similar piperazine derivatives.

Synthesis of 1-(4-fluorobenzyl)piperazine dihydrochloride

Principle: This procedure involves the nucleophilic substitution of a benzyl halide with piperazine, followed by conversion to the dihydrochloride salt.

Materials:

-

Piperazine

-

4-Fluorobenzyl chloride

-

Potassium carbonate

-

Acetonitrile

-

Hydrochloric acid (in a suitable solvent like ethanol (B145695) or diethyl ether)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve piperazine (excess) and potassium carbonate in acetonitrile.

-

Slowly add 4-fluorobenzyl chloride to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[8]

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, SERT, NET).

Materials:

-

Cell membranes expressing the target transporter (e.g., from HEK293 cells)

-

Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

-

This compound

-

Assay buffer

-

96-well filter plates

-

Scintillation counter and cocktail

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

-

Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.[9][10][11][12]

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams illustrate the presumed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Presumed mechanism of action of this compound.

Caption: A typical workflow for the synthesis and in vitro characterization.

References

- 1. Scheduling of medicines & poisons | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 2. library.college.police.uk [library.college.police.uk]

- 3. National Medical Products Administration [english.nmpa.gov.cn]

- 4. China to include all fentanyl-related substances into control list - Xinhua | English.news.cn [xinhuanet.com]

- 5. Drugs [english.nmpa.gov.cn]

- 6. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract